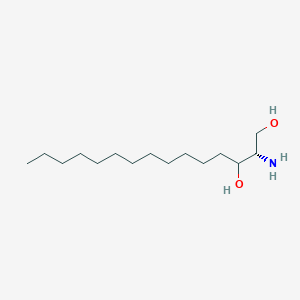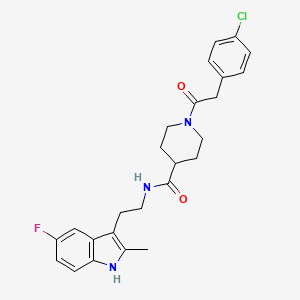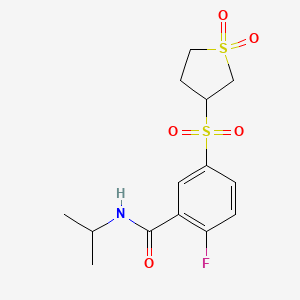![molecular formula C10H13ClN2O2S2 B12639954 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine CAS No. 919793-09-2](/img/structure/B12639954.png)
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine is an organic compound with a complex structure that includes a piperazine ring, a thiophene ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine typically involves multiple steps. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a sulfonylation reaction with ethenesulfonyl chloride to form 5-chlorothiophen-2-yl ethenesulfonyl chloride. Finally, this compound reacts with piperazine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
1-{2-[2-(5-Chlorothiophen-2-yl)ethoxy]ethyl}piperazine: This compound has a similar structure but includes an ethoxy group instead of an ethenesulfonyl group.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound contains a thiazole ring instead of a piperazine ring.
Uniqueness
1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine is unique due to its combination of a piperazine ring, a thiophene ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
CAS番号 |
919793-09-2 |
|---|---|
分子式 |
C10H13ClN2O2S2 |
分子量 |
292.8 g/mol |
IUPAC名 |
1-[2-(5-chlorothiophen-2-yl)ethenylsulfonyl]piperazine |
InChI |
InChI=1S/C10H13ClN2O2S2/c11-10-2-1-9(16-10)3-8-17(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 |
InChIキー |
NQWSIOQUZVGHTA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)

![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)


![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
